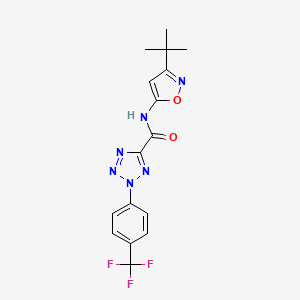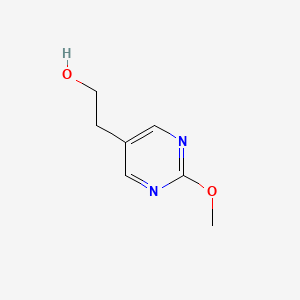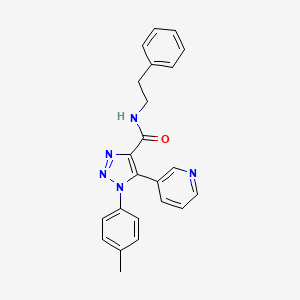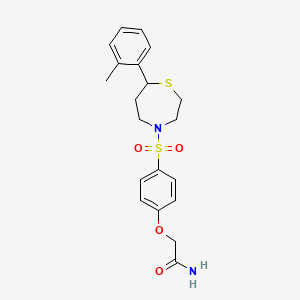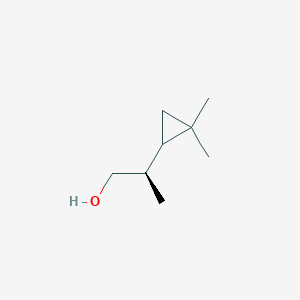
(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol: is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its unique structural features, which include a cyclopropyl ring and a chiral center, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Chiral Resolution: The resulting cyclopropyl compound is then subjected to chiral resolution to obtain the desired (2R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride (NaBH4) can yield different alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Different alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol is used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol exerts its effects involves interactions with various molecular targets. Its chiral center allows it to interact selectively with enzymes and receptors, influencing biological pathways. The cyclopropyl group can also impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-ol: The enantiomer of the compound with different chiral properties.
Cyclopropylmethanol: A simpler analog without the additional propanol backbone.
2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness:
Chirality: The (2R) configuration provides specific interactions in chiral environments.
Cyclopropyl Group: The presence of the cyclopropyl ring imparts unique steric and electronic properties, differentiating it from other alcohols.
Propriétés
IUPAC Name |
(2R)-2-(2,2-dimethylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(5-9)7-4-8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMUURIYOIKXHG-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)

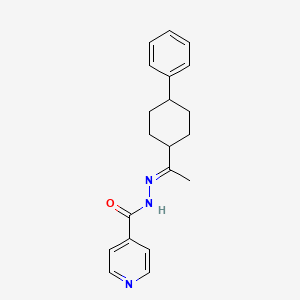
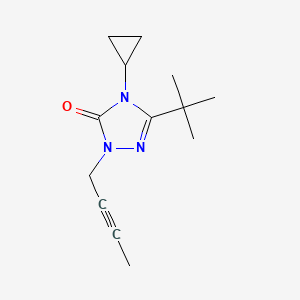
![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
